molecular formula C22H16O5S B2999520 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 622364-84-5

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No.: B2999520
CAS No.: 622364-84-5
M. Wt: 392.43
InChI Key: ANLLWWFSFJJFAG-UNOMPAQXSA-N
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Description

This compound is a benzofuran-based derivative featuring a (Z)-configured methylene group bridging a 3-methylthiophene ring and a 3-oxo-2,3-dihydrobenzofuran core. The 6-position of the benzofuran is esterified with a 4-methoxybenzoate moiety. Its molecular formula is C22H18O6S, with an average molecular mass of 422.45 g/mol and a monoisotopic mass of 422.0824 g/mol . The 4-methoxybenzoate group contributes to its lipophilicity, as indicated by its calculated XLogP3 value of 4.2 (estimated for analogues) .

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c1-13-9-10-28-20(13)12-19-21(23)17-8-7-16(11-18(17)27-19)26-22(24)14-3-5-15(25-2)6-4-14/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLLWWFSFJJFAG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Several benzofuran derivatives with analogous scaffolds but varying substituents have been reported. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents on Benzofuran/Thiophene Substituents on Benzoate Molecular Mass (g/mol) Key Properties/Notes Reference
(Z)-2-((3-Methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate C22H18O6S 3-Methylthiophene 4-Methoxy 422.45 Higher lipophilicity (XLogP3 ~4.2)
(Z)-2-((3-Methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate C23H20O7S 3-Methylthiophene 3,4-Dimethoxy 452.47 Increased polarity due to additional methoxy group; potential for enhanced solubility
[(2Z)-3-oxo-2-[(3,4,5-Trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate C28H26O9 3,4,5-Trimethoxyphenyl 2,6-Dimethoxy 506.50 Enhanced steric bulk; possible kinase inhibition activity
Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C22H22O5 4-tert-Butylphenyl Methyl acetate 366.40 Reduced aromaticity; higher flexibility due to alkyl chain

Key Observations :

Substituent Effects on Lipophilicity: The 4-methoxybenzoate derivative (target compound) exhibits moderate lipophilicity, suitable for membrane permeability. The 3,4-dimethoxy analogue (C23H20O7S) shows slightly higher polarity, which may improve aqueous solubility but reduce passive diffusion .

Stereochemical and Conformational Impact :

  • All compared compounds retain the (Z)-configuration at the methylene bridge, ensuring a planar geometry that favors π-π interactions. Substitution at the benzoate’s methoxy position (e.g., 2,6-dimethoxy vs. 4-methoxy) alters electronic distribution, influencing charge-transfer interactions .

Functional Group Modifications :

  • Replacement of the benzoate with a methyl acetate group (C22H22O5) introduces an aliphatic chain, reducing aromatic conjugation and possibly diminishing biological activity reliant on flat aromatic systems .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate?

  • Methodology :

  • Step 1 : Utilize a base-mediated coupling reaction. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C can activate phenolic hydroxyl groups for benzylation or esterification .
  • Step 2 : Protect reactive sites (e.g., hydroxyl groups) with benzyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during multi-step syntheses .
  • Step 3 : Final deprotection using hydrogenolysis (for benzyl groups) or fluoride-based reagents (for TBDMS groups) under inert conditions.
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-alkylation.

Q. How can researchers confirm the stereochemistry (Z-configuration) of the methylene group in this compound?

  • Methodology :

  • Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between the 3-methylthiophen-2-yl group and neighboring protons to confirm the Z-configuration.
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as demonstrated in analogous benzofuran derivatives .
    • Validation : Compare experimental NMR data with computational simulations (e.g., DFT-based chemical shift predictions).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bends.
  • 1H/13C NMR : Assign peaks for the dihydrobenzofuran core (δ 5.5–6.5 ppm for olefinic protons) and 4-methoxybenzoate (δ 3.8 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ or [M+Na]+ ions).

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for analogous benzofuran derivatives?

  • Methodology :

  • Systematic Variability Analysis : Test variables like solvent polarity (THF vs. DMF), temperature, and catalyst loadings. For example, highlights organic degradation under prolonged reaction times, suggesting strict temperature control (<25°C) and inert atmospheres.
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., NaH purity, moisture levels) affecting yield .
    • Case Study : A 2017 study achieved 72% yield using NaH/THF at 0°C, while older protocols reported 50–60% due to unprotected hydroxyl groups .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Pre-functionalization : Introduce halogen atoms (Br/I) at the benzofuran 6-position via electrophilic substitution.
  • Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts with arylboronic acids. Monitor regioselectivity using LC-MS.
  • Mechanistic Probes : Use deuterated analogs to trace hydrogen migration pathways during catalysis.

Q. How can computational modeling aid in predicting the compound’s biological activity?

  • Methodology :

  • Docking Simulations : Map the compound’s 3D structure (from X-ray data) onto target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity trends from analogs .
    • Validation : Compare in silico predictions with in vitro enzyme inhibition assays.

Q. What experimental designs address stability challenges during long-term storage?

  • Methodology :

  • Degradation Studies : Store samples under varying conditions (light, humidity, temperature) and analyze via HPLC for decomposition products (e.g., hydrolyzed benzoate esters).
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under argon. notes organic degradation increases with temperature, recommending storage at –20°C .

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